molecular formula C7H10Cl2N2O2S B7841063 4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole

4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole

Cat. No.: B7841063
M. Wt: 257.14 g/mol
InChI Key: ORKUWXVSUVMRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with ethylsulfonyl ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The ethylsulfonyl group may play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4,5-Dichloro-1,2-benzenediamine: Shares the dichloro substitution pattern but differs in the presence of an amine group instead of an imidazole ring.

    4,5-Dichloro-1,2,3-dithiazolium chloride: Contains a dithiazole ring and is used in different chemical applications.

Uniqueness: 4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole is unique due to the presence of both chlorine and ethylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4,5-dichloro-1-(2-ethylsulfonylethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-2-14(12,13)4-3-11-5-10-6(8)7(11)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKUWXVSUVMRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=NC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.